molecular formula C5H5FO2S2 B2753068 (Thiophen-2-yl)methanesulfonyl fluoride CAS No. 2138273-97-7

(Thiophen-2-yl)methanesulfonyl fluoride

Cat. No.: B2753068
CAS No.: 2138273-97-7
M. Wt: 180.21
InChI Key: OSUYRLHPSOBDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Thiophen-2-yl)methanesulfonyl fluoride is an organosulfur compound with the molecular formula C5H5FO2S2 It is characterized by the presence of a thiophene ring substituted with a methanesulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Thiophen-2-yl)methanesulfonyl fluoride typically involves the reaction of thiophene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: (Thiophen-2-yl)methanesulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide or a thiol.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, or sulfonyl thiocyanates.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of sulfonamides or thiols.

Scientific Research Applications

(Thiophen-2-yl)methanesulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (Thiophen-2-yl)methanesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and alcohols. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

    Thiophen-2-ylmethanesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    Thiophen-2-ylmethanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.

    Thiophen-2-ylmethanesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl fluoride group.

Uniqueness: (Thiophen-2-yl)methanesulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its analogs. The sulfonyl fluoride group is more stable and less prone to hydrolysis than the sulfonyl chloride group, making it a valuable reagent in organic synthesis and biochemical applications.

Properties

IUPAC Name

thiophen-2-ylmethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FO2S2/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUYRLHPSOBDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.